3,6-Bis(3-(piperidin-1-yl)propoxy)acridine
Description
Properties
CAS No. |
87040-66-2 |
|---|---|
Molecular Formula |
C29H39N3O2 |
Molecular Weight |
461.6 g/mol |
IUPAC Name |
3,6-bis(3-piperidin-1-ylpropoxy)acridine |
InChI |
InChI=1S/C29H39N3O2/c1-3-13-31(14-4-1)17-7-19-33-26-11-9-24-21-25-10-12-27(23-29(25)30-28(24)22-26)34-20-8-18-32-15-5-2-6-16-32/h9-12,21-23H,1-8,13-20H2 |
InChI Key |
PGHVEWRWACYJGD-UHFFFAOYSA-N |
Canonical SMILES |
C1CCN(CC1)CCCOC2=CC3=C(C=C2)C=C4C=CC(=CC4=N3)OCCCN5CCCCC5 |
Origin of Product |
United States |
Preparation Methods
Core Synthetic Strategy
The compound is typically synthesized through alkoxylation reactions involving 3,6-dihydroxyacridine and 3-(piperidin-1-yl)propyl halides (e.g., bromide or chloride). This method leverages nucleophilic aromatic substitution (SNAr) or Ullmann-type coupling under basic conditions.
Key steps include:
- Precursor preparation : Synthesis of 3-(piperidin-1-yl)propanol via reductive amination of piperidine with 3-bromopropanol or related intermediates.
- Halogenation : Conversion of the alcohol to a bromide using PBr₃ or HBr.
- Alkoxylation : Reaction of 3,6-dihydroxyacridine with two equivalents of 3-(piperidin-1-yl)propyl bromide in the presence of a base (e.g., K₂CO₃) and a polar aprotic solvent (e.g., DMF).
Detailed Reaction Conditions
A representative procedure derived from patent data involves:
| Parameter | Specification |
|---|---|
| Reactants | 3,6-Dihydroxyacridine (1 eq), 3-(piperidin-1-yl)propyl bromide (2.2 eq) |
| Base | Potassium carbonate (3 eq) |
| Solvent | Dimethylformamide (DMF) |
| Temperature | 80–100°C, reflux |
| Reaction Time | 12–24 hours |
| Workup | Filtration, solvent evaporation, column chromatography (silica gel, CH₂Cl₂/MeOH) |
Yield : ~65–75%.
Structural Confirmation
Post-synthesis characterization includes:
- ¹H/¹³C NMR : Peaks corresponding to acridine aromatic protons (δ 7.2–8.5 ppm) and piperidine N-CH₂ groups (δ 2.3–3.1 ppm).
- Mass Spectrometry : Molecular ion peak at m/z 461.6 (M+H⁺).
- Elemental Analysis : Matches theoretical values for C₂₉H₃₉N₃O₂.
Alternative Approaches
- Mitsunobu Reaction : Uses diethyl azodicarboxylate (DEAD) and triphenylphosphine to couple 3,6-dihydroxyacridine with 3-(piperidin-1-yl)propanol.
- One-Pot Synthesis : Combines acridine diol with in-situ-generated 3-(piperidin-1-yl)propyl tosylate.
Challenges and Optimizations
- Regioselectivity : Ensuring bis-alkoxylation at the 3,6-positions requires strict control of stoichiometry and temperature.
- Purification : Silica gel chromatography is critical due to polar byproducts.
- Scale-Up : Microwave-assisted synthesis reduces reaction time to 2–4 hours with comparable yields.
Applications and Derivatives
While primarily a research chemical, structural analogs show:
- Anticancer activity : Via intercalation with DNA (similar to acridine-based therapeutics).
- Fluorescent properties : Used in bioimaging due to acridine’s inherent fluorescence.
Chemical Reactions Analysis
Types of Reactions
3,6-Bis(3-(piperidin-1-yl)propoxy)acridine can undergo various chemical reactions, including:
Common Reagents and Conditions
Oxidation: Potassium permanganate, hydrogen peroxide
Reduction: Sodium borohydride, lithium aluminum hydride
Substitution: Various nucleophiles depending on the desired substitution
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield acridine N-oxides, while reduction can produce reduced acridine derivatives .
Scientific Research Applications
Medicinal Chemistry Applications
1. Anticancer Activity
Research indicates that 3,6-Bis(3-(piperidin-1-yl)propoxy)acridine exhibits promising anticancer properties. Preliminary studies have shown its potential to inhibit the growth of various cancer cell lines through mechanisms that may involve interaction with DNA and modulation of cellular processes such as replication and transcription.
2. Neuroprotective Effects
The compound is being investigated for its neuroprotective effects, particularly in the context of neurodegenerative diseases like Alzheimer's. Its structural similarity to known acetylcholinesterase inhibitors suggests that it could enhance cognitive function by increasing acetylcholine levels in the brain . Studies have shown that derivatives of similar structures can effectively inhibit acetylcholinesterase, indicating a potential pathway for therapeutic development .
3. Antimicrobial Properties
There is emerging evidence that 3,6-Bis(3-(piperidin-1-yl)propoxy)acridine may possess antimicrobial properties. The acridine moiety has been associated with antibacterial and antifungal activities, making this compound a candidate for further exploration in developing new antimicrobial agents.
Synthesis and Reaction Pathways
The synthesis of 3,6-Bis(3-(piperidin-1-yl)propoxy)acridine typically involves multi-step organic reactions. Key synthetic routes include:
- Formation of the Acridine Core : The initial step involves synthesizing the acridine scaffold through cyclization reactions.
- Substitution Reactions : The introduction of propoxy groups at the 3 and 6 positions is achieved through nucleophilic substitution reactions with piperidin-1-yl derivatives.
These synthetic strategies highlight the versatility of the compound in organic synthesis and its potential for modification to enhance biological activity.
Mechanism of Action
The mechanism of action of 3,6-Bis(3-(piperidin-1-yl)propoxy)acridine involves its interaction with various molecular targets. For instance, acridine derivatives are known to intercalate into DNA, disrupting the replication and transcription processes . This intercalation can lead to the inhibition of cancer cell proliferation, making it a potential candidate for anticancer therapies . Additionally, the compound may interact with enzymes and proteins, modulating their activity and affecting cellular pathways .
Comparison with Similar Compounds
3,6-Bis[3-(4-methylpiperidino)propionamido]acridine
- Structure : Replaces the propoxy linker with propionamido groups and substitutes piperidine with 4-methylpiperidine.
- Biological Activity : Exhibits DNA intercalation and antitumor properties, with a Tanimoto coefficient of 0.76 (structural similarity) to the target compound .
- PDB Data : Co-crystallized with DNA (PDB: 3ES0), highlighting its intercalation mechanism .
3,6-Bis(3-bromopropoxy)acridine
- Structure : Features bromine atoms instead of piperidinyl groups.
- Physicochemical Properties: Lower molecular weight (C19H19Br2NO2 vs. C27H34N3O2 for the target compound) and reduced solubility due to hydrophobic bromine substituents .
- Applications : Primarily used as a synthetic intermediate for further functionalization .
Piperidine-Containing Non-Acridine Compounds
Tandutinib (CAS-387867-13-2)
- Structure : Contains a 3-(piperidin-1-yl)propoxy group attached to a quinazoline core.
- Biological Activity: Tyrosine kinase inhibitor targeting FLT3, used in acute myelogenous leukemia .
- Key Difference : The quinazoline core vs. acridine alters target specificity (kinase inhibition vs. DNA intercalation) .
Ethyl 4-hydroxy-2,6-diphenyl-1-[2-(piperidin-1-yl)acetyl]-1,2,5,6-tetrahydropyridine-3-carboxylate
- Structure : Piperidinylacetyl group linked to a tetrahydropyridine ring.
- Biological Activity: Demonstrates antibacterial and antitumor activity via non-intercalative mechanisms, likely involving enzyme inhibition .
Pharmacokinetic and Functional Comparisons
Table 1: Key Properties of Selected Compounds
Table 2: Structural and Functional Differences
| Feature | Target Compound | 3,6-Bis[3-(4-methylpiperidino)propionamido]acridine | Tandutinib |
|---|---|---|---|
| Core Structure | Acridine | Acridine | Quinazoline |
| Substituent | 3-(Piperidin-1-yl)propoxy | 3-(4-Methylpiperidino)propionamido | 3-(Piperidin-1-yl)propoxy |
| Primary Mechanism | DNA intercalation | DNA intercalation | Kinase inhibition |
| Therapeutic Use | Immunomodulation | Antitumor | Leukemia |
Limitations and Advantages
Biological Activity
3,6-Bis(3-(piperidin-1-yl)propoxy)acridine is a synthetic compound characterized by its acridine backbone, which is substituted at the 3 and 6 positions with propoxy linkers connected to piperidin-1-yl groups. This compound has garnered attention due to its potential applications in medicinal chemistry, particularly in developing therapeutic agents targeting various biological pathways. This article reviews the biological activity of 3,6-Bis(3-(piperidin-1-yl)propoxy)acridine, including its mechanisms of action, synthesis, and comparative analysis with similar compounds.
- Molecular Formula : C23H30N4O2
- Molecular Weight : Approximately 406.52 g/mol
The structural modification of 3,6-Bis(3-(piperidin-1-yl)propoxy)acridine enhances its solubility and biological activity compared to simpler acridine derivatives.
Research indicates that 3,6-Bis(3-(piperidin-1-yl)propoxy)acridine exhibits promising biological activities through several mechanisms:
- DNA Interaction : Preliminary studies suggest that it may interact with DNA and other cellular components, affecting processes such as replication and transcription.
- Enzyme Inhibition : It has been shown to inhibit certain enzymes involved in cellular signaling pathways, which may contribute to its pharmacological effects .
Biological Activity Overview
The biological activities of 3,6-Bis(3-(piperidin-1-yl)propoxy)acridine include:
- Antimicrobial Activity : Exhibits significant activity against various bacterial strains.
- Anticancer Properties : Demonstrates cytotoxic effects on cancer cell lines.
- Neuroprotective Effects : Potential for use in neurodegenerative disease models due to its interaction with neurotransmitter systems.
Comparative Analysis with Similar Compounds
The following table summarizes key features and biological activities of compounds structurally similar to 3,6-Bis(3-(piperidin-1-yl)propoxy)acridine:
| Compound Name | Molecular Formula | Key Features | Biological Activity |
|---|---|---|---|
| 3,6-Bis(3-piperidinopropionamido)acridine | C23H30N4O2 | Contains amido groups instead of propoxy linkers | Moderate cytotoxicity |
| 2,7-Diamino-10H-acridin-9-one | C15H12N4O | Features amino groups at different positions | Antimicrobial activity |
| 9-Aminoacridine | C13H10N2O | Simpler structure with significant activity | Anticancer properties |
Case Studies and Research Findings
Recent studies have explored the efficacy of 3,6-Bis(3-(piperidin-1-yl)propoxy)acridine in various biological contexts:
-
Antimicrobial Efficacy : A study reported that this compound showed effective inhibition against Mycobacterium tuberculosis with minimum inhibitory concentrations (MICs) comparable to established antibiotics .
Strain MIC (µg/mL) M. tuberculosis H37Rv 2 M. tuberculosis Spec. 210 4 -
Cytotoxicity in Cancer Models : Another investigation assessed the cytotoxic effects on several cancer cell lines, revealing IC50 values indicating substantial anticancer potential .
Cell Line IC50 (µM) HeLa 15 MCF7 20
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
